Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

Description

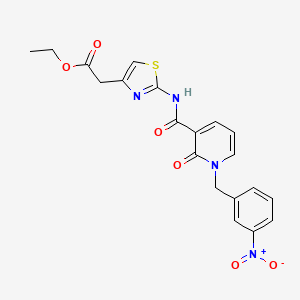

Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a carboxamido-linked thiazole ring at position 2. The thiazole moiety is further functionalized with an ethyl acetate group at position 3. This structure integrates multiple pharmacophoric elements:

- A 1,2-dihydropyridine ring, often associated with redox activity and medicinal applications.

- A thiazole ring, a common motif in bioactive molecules (e.g., antimicrobials, kinase inhibitors).

- An ethyl ester, enhancing lipophilicity and influencing pharmacokinetics.

Below, it is compared with analogous compounds based on structural and synthetic features.

Properties

IUPAC Name |

ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S/c1-2-30-17(25)10-14-12-31-20(21-14)22-18(26)16-7-4-8-23(19(16)27)11-13-5-3-6-15(9-13)24(28)29/h3-9,12H,2,10-11H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZYRPBHJNTJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Dihydropyridine : Known for its role in calcium channel blockers.

- Thiazole : Often associated with antimicrobial and anticancer properties.

- Nitrobenzyl : A moiety that can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- The incorporation of a nitro group in benzyl derivatives has been linked to enhanced anticancer activity. Studies demonstrate that similar compounds induce apoptosis in cancer cells through the activation of caspases . Specifically, compounds derived from thiazole and dihydropyridine structures have shown promise in inhibiting cell proliferation in various cancer lines.

- Neuroprotective Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular signaling pathways, such as AChE and monoamine oxidase (MAO), thereby influencing neurotransmitter levels .

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Study :

- Neuroprotective Study :

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate exhibit significant antimicrobial properties. The thiazole and pyridine moieties are known for their biological activity, making this compound a potential candidate for developing new antimicrobial agents.

Case Study:

A study demonstrated that derivatives of thiazole and pyridine showed effective inhibition against various bacterial strains. This compound could be synthesized and tested for similar efficacy against resistant bacterial strains .

Anticancer Properties

The structure of the compound suggests potential anticancer activity due to the presence of the nitrobenzyl group, which has been associated with cytotoxic effects in cancer cells.

Research Findings:

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through the modulation of signaling pathways that govern cell growth and survival .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.

Example Application:

The compound can serve as a precursor for synthesizing polymers or nanomaterials with specific electronic or photonic properties. Its thiazole and pyridine components can enhance the conductivity or light absorption characteristics of the resulting materials .

Structural Analysis and Crystallography

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () serves as a relevant structural analog. Key comparisons include:

Key Observations:

Heterocyclic Core :

- The target compound’s 1,2-dihydropyridine-thiazole system may confer distinct electronic properties compared to 2d’s imidazopyridine , which is saturated and fused. Dihydropyridines are redox-active, whereas imidazopyridines often exhibit rigid, planar structures suited for π-stacking interactions.

Synthetic Complexity :

- Compound 2d was synthesized via a one-pot, two-step reaction with moderate yield (55%), suggesting challenges in constructing complex heterocycles . The target compound likely requires multi-step synthesis, including amide coupling and heterocycle formation.

Spectroscopic and Analytical Comparisons

Both compounds would rely on NMR, IR, and HRMS for structural validation (as demonstrated for 2d ):

- 1H NMR : The target compound’s thiazole protons (δ 7.5–8.5 ppm) and dihydropyridine NH (δ ~10 ppm) would differ from 2d’s imidazopyridine protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : Strong carbonyl stretches (ester: ~1740 cm⁻¹; amide: ~1650 cm⁻¹) would dominate both compounds.

- HRMS : Accurate mass data would confirm molecular formulae (e.g., 2d: C27H23N3O7 [M+H]+ calc. 501.49; observed 501.48 ).

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A common approach involves:

- Step 1: Formation of the 1,2-dihydropyridine core using ethyl cyanoacetate, aromatic aldehydes, and ammonium acetate under reflux conditions (110°C) .

- Step 2: Thiazole ring introduction via coupling with 3-nitrobenzyl-substituted carboxamide intermediates. Chloroacetic acid or ethyl chloroacetate may be used for alkylation, followed by purification via recrystallization .

- Validation: Thin-layer chromatography (TLC) and elemental analysis are critical to confirm intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and carboxamide groups) .

- NMR Spectroscopy:

- ¹H NMR: Confirms aromatic protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- ¹³C NMR: Assigns carbonyl carbons (δ 160–180 ppm) and nitrobenzyl carbons (δ 120–150 ppm) .

- Elemental Analysis: Validates molecular formula (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound?

Methodological Answer:

- Comparative Assays: Replicate experiments under standardized conditions (e.g., pH, temperature, solvent controls) to isolate variables .

- Docking Studies: Use software like PyMOL or BIOVIA/Discovery Studio to model interactions with target proteins (e.g., bacterial enzymes or viral proteases). For example, demonstrated that docking affinities correlated with MIC values for antibacterial activity .

- Positive Controls: Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .

Q. What strategies optimize synthetic yield in multi-step protocols?

Methodological Answer:

- Catalyst Screening: Palladium-based catalysts (e.g., Catellani reaction) improve efficiency in forming dihydropyridine cores, as shown in .

- Temperature Control: Maintain precise reflux conditions (e.g., 110°C ± 2°C) during cyclization to minimize side products .

- Step Monitoring: Use LC-MS or HPLC to track reaction progress and isolate intermediates before degradation .

Q. How can SHELX software be applied to determine the crystal structure of this compound?

Methodological Answer:

Q. How should researchers analyze synthetic by-products or degradation products?

Methodological Answer:

- Chromatography: Use preparative HPLC to isolate impurities. employed TLC with silica gel plates (ethyl acetate/hexane eluent) for rapid screening .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments to propose structures .

- Reaction Quenching: Add scavengers (e.g., sodium thiosulfate for halogenated by-products) to stabilize reactive intermediates .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR Modeling: Use Gaussian or Schrödinger Suite to calculate electronic descriptors (e.g., HOMO-LUMO gaps, dipole moments) and correlate with bioactivity .

- Pharmacophore Mapping: Identify critical motifs (e.g., nitro group for antibacterial activity) using Pharmit or MOE .

- Free Energy Perturbation (FEP): Predict binding affinity changes upon structural modifications (e.g., replacing thiazole with oxazole) .

Q. How can biological activity be validated against resistant bacterial strains?

Methodological Answer:

- MIC Assays: Test against methicillin-resistant Staphylococcus aureus (MRSA) or extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae using broth microdilution (CLSI guidelines) .

- Efflux Pump Inhibition: Co-administer with sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

- Time-Kill Curves: Evaluate bactericidal vs. bacteriostatic effects over 24 hours .

Q. What are best practices for handling hydrolytic instability of the ester group?

Methodological Answer:

- pH Control: Perform reactions in anhydrous solvents (e.g., THF, DMF) with molecular sieves to minimize hydrolysis .

- Protecting Groups: Temporarily protect the ester with tert-butyl or trimethylsilyl groups during reactive steps .

- Stability Studies: Monitor degradation via ¹H NMR in D₂O to quantify hydrolysis rates under physiological conditions .

Q. How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

- Ester Bioisosteres: Replace the ethyl ester with amides or carbamates to enhance metabolic stability .

- LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce lipophilicity, guided by calculated partition coefficients (cLogP) .

- Prodrug Strategies: Design phosphate or peptide-conjugated derivatives for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.